molecular formula C4H2Br2S B1333396 2,4-Dibromothiophene CAS No. 3140-92-9

2,4-Dibromothiophene

Cat. No.: B1333396
CAS No.: 3140-92-9
M. Wt: 241.93 g/mol
InChI Key: WAQFYSJKIRRXLP-UHFFFAOYSA-N
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Description

2,4-Dibromothiophene is an organobromine compound with the molecular formula C4H2Br2S. It is a derivative of thiophene, where two bromine atoms are substituted at the 2nd and 4th positions of the thiophene ring. This compound is widely used in organic synthesis and serves as a key intermediate in the production of various pharmaceuticals, agrochemicals, and materials for organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dibromothiophene can be synthesized through several methods. One common approach involves the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may include the use of solvents like dichloromethane or acetonitrile to facilitate the reaction and enhance the solubility of reactants .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 2,4-Dibromothiophene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the thiophene ring. In oxidation reactions, the sulfur atom in the thiophene ring is the primary site of attack, leading to the formation of sulfoxides or sulfones . The molecular targets and pathways involved vary based on the specific chemical transformation being studied.

Comparison with Similar Compounds

2,4-Dibromothiophene can be compared with other dibromothiophene derivatives, such as:

  • 2,3-Dibromothiophene
  • 2,5-Dibromothiophene
  • 3,4-Dibromothiophene

Uniqueness:

By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its potential in various fields of science and industry.

Properties

IUPAC Name

2,4-dibromothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2S/c5-3-1-4(6)7-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQFYSJKIRRXLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20185323
Record name Thiophene, 2,4-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3140-92-9
Record name Thiophene, 2,4-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003140929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, 2,4-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dibromothiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic applications of 2,4-dibromothiophene?

A1: this compound serves as a versatile building block in organic synthesis, particularly in the construction of more complex thiophene derivatives. Its utility stems from the reactivity of the bromine atoms, which can be readily substituted via various coupling reactions.

Q2: Is there any evidence of regioselectivity in reactions involving this compound?

A2: Yes, regioselective reactions involving this compound have been reported. For instance, Grignard reagents exhibit selectivity towards the bromine atom at the 2-position of the thiophene ring. This selectivity allows for the stepwise introduction of different substituents at the 2- and 4-positions. [] Furthermore, electrochemical reduction of this compound demonstrates an interesting phenomenon termed "electrolytically induced halogen dance", leading to a mixture of products including 3-bromothiophene and 3,4-dibromothiophene. []

Q3: Can this compound be used in the synthesis of polymers?

A3: Absolutely. This compound serves as a monomer in the synthesis of polythiophenes. Specifically, it undergoes dehalogenative polymerization using nickel catalysts, forming poly(2,4-thienylene). This polymer has been studied for its optical and electrical properties. [, ] Interestingly, copolymerization with 2,5-dibromothiophene is also possible, yielding copolymers with varying ratios of 2,4-thienylene and 2,5-thienylene units. These materials provide opportunities to fine-tune the polymer properties. []

Q4: What spectroscopic techniques are useful for characterizing this compound and its derivatives?

A4: Several spectroscopic techniques prove valuable in characterizing this compound and its derivatives. Infrared (IR) spectroscopy helps identify functional groups and analyze the bonding within the molecule. 1H-NMR spectroscopy provides insights into the structure and environment of the hydrogen atoms present. These techniques are routinely employed to confirm the structure of newly synthesized compounds and analyze the composition of polymers. [, ]

Q5: Are there any reported biological activities associated with this compound derivatives?

A5: Research has explored the biological activities of certain this compound derivatives. Notably, 2,4-bis(4-methoxyphenyl)thiophene, synthesized via Suzuki coupling of this compound with 4-methoxyphenylboronic acid, demonstrated potent biofilm inhibition against Escherichia coli, exceeding the activity of the standard drug Rifampicin. [] This finding highlights the potential of this compound derivatives as scaffolds for developing novel antimicrobial agents.

Q6: What are the implications of using different bases in reactions involving this compound?

A6: The choice of base significantly influences the yield of products in reactions involving this compound. For example, in Suzuki-Miyaura cross-coupling reactions, employing K3PO4 as the base consistently resulted in higher yields compared to K2CO3. [] This observation emphasizes the importance of optimizing reaction conditions, including the choice of base, to achieve the desired product outcomes.

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